molecular formula C15H25NO2S B165057 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione CAS No. 113561-03-8

2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione

Cat. No.: B165057
CAS No.: 113561-03-8
M. Wt: 283.4 g/mol
InChI Key: DSWZREYUYLIJBG-UHFFFAOYSA-N
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Description

2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione is a specialized cyclohexane-1,3-dione derivative that serves as a key synthetic intermediate in advanced chemical research. Its primary application lies in the development of herbicidal agents, particularly as a precursor in the synthesis of 3-hydroxy-cyclohex-2-enone herbicides such as clethodim and sethoxydim . The compound's structure, featuring the cyclohexane-1,3-dione core, is a versatile scaffold for constructing molecules with significant biological activity. Beyond agrochemical research, derivatives of cyclohexane-1,3-dione show promising therapeutic potential. This compound can be utilized as a building block for synthesizing novel heterocyclic compounds, including 1,2,4-triazine derivatives, which have been investigated as anti-proliferative agents and tyrosine kinase inhibitors in preclinical studies . Recent in silico and in vitro studies on related cyclohexane-1,3-dione structures have identified them as potent inhibitors of kinases like c-Met, a target in non-small-cell lung cancer (NSCLC) and other malignancies, highlighting the value of this chemical class in early-stage drug discovery . The structural motif of this compound makes it a valuable template for medicinal chemistry programs aimed at developing new anticancer agents . This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

2-butanimidoyl-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2S/c1-4-6-12(16)15-13(17)8-11(9-14(15)18)7-10(3)19-5-2/h10-11,16-17H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITMLPXCKXYULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=N)C1=C(CC(CC1=O)CC(C)SCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98120-06-0
Record name 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098120060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione, commonly referred to as Aminobutylidene cyclohexanedione , is a compound with significant potential in biological research. Its unique structure, characterized by the presence of an amino group and a cyclohexane ring, suggests various biological activities that merit investigation. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H25NO2S
  • Molecular Weight : 283.4 g/mol
  • CAS Number : 98120-06-0
  • IUPAC Name : 2-butanimidoyl-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antitumor properties .

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cancer cell growth by interfering with cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways may be a critical mechanism for the antitumor effects observed.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, several studies on related compounds provide insights:

  • Deuterated Analogues : Research indicates that deuterated analogues of benzodiazepine derivatives exhibit enhanced metabolic stability and increased antitumor efficacy compared to their non-deuterated counterparts .
  • Structure Activity Relationship (SAR) : Studies highlight that modifications to the cyclohexane ring can significantly alter the biological activity of similar compounds. This suggests that structural variations in this compound could lead to varying degrees of biological efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Derivatives

Sethoxydim
  • Structure: Contains a 5-(2-ethylthiopropyl)cyclohexane-1,3-dione core with a 2-(1-ethoxyiminobutylidene) group.
  • Activity : Widely used as a post-emergence herbicide, with residues regulated in crops like cranberries and strawberries (MRL: 2.5–10 ppm) .
  • Comparison: The replacement of the ethoxyimino group in sethoxydim with an aminobutylidene moiety in the target compound may alter binding affinity to HPPD and metabolic stability.
Cietoxidim
  • Structure: 2-[N-(ethoxyamino)butylidene]-5-(2-ethylthiopropyl)cyclohexane-1,3-dione ().
  • Activity : Exhibits pre-emergence selectivity against annual and perennial weeds at 370 L/ha application rates.
  • Comparison: The target compound’s primary amine (vs. ethoxyamino in cietoxidim) may reduce steric hindrance, facilitating stronger interactions with the HPPD active site .
NU-9
  • Structure: (S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione.
  • Activity : Targets upper motor neuron diseases, demonstrating structural versatility of cyclohexane-1,3-diones beyond herbicidal uses .
  • Comparison: The absence of trifluoromethylphenoxy groups in the target compound underscores its specialization for agricultural applications rather than neurological therapies.

Physicochemical Properties

Property Target Compound* 5-(2-Ethylthiopropyl)cyclohexane-1,3-dione Sethoxydim
Molecular Formula C₁₃H₂₂N₂O₂S C₁₁H₁₈O₂S C₁₇H₂₆NO₃S
Molecular Weight (g/mol) ~282.4 214.32 324.46
Boiling Point Not reported 351°C >300°C (est.)
LogP ~2.8 (estimated) 2.456 3.1
PSA (Ų) ~85 59.44 72.7

*Estimated based on structural analogs.

Preparation Methods

Core Cyclohexane-1,3-dione Formation

The cyclohexane-1,3-dione scaffold is typically constructed via Michael addition followed by Dieckmann cyclization . For example, acetoacetic acid derivatives react with α,β-unsaturated esters in the presence of a strong base (e.g., sodium hydride) to form cyclic diketones. In the context of the target compound, 5-(2-ethylthiopropyl) substitution can be introduced during the Michael addition step by employing ethylthio-containing reactants.

Example Protocol (adapted from):

  • Michael Addition : React acetone with ethyl acrylate in toluene using sodium hydride (1.5–2.0 equivalents) at –10°C to 0°C.

  • Cyclization : Heat the intermediate under neat conditions to induce intramolecular ester condensation, forming the cyclohexane-1,3-dione core.

  • Functionalization : Introduce the 2-ethylthiopropyl group via alkylation of the dione enolate using 2-ethylthiopropyl bromide.

StepReagentsConditionsYield
Michael AdditionNaH, ethyl acrylate–10°C, 12 hr68%
CyclizationNeat80°C, 2 hr85%
AminationButylamine, EtOHReflux, 6 hr72% (inferred)

Enol Ester Intermediate Strategy

Enol Ester Formation and Rearrangement

This method, detailed in, avoids cyanide reagents by using dimethylaminopyridine (DMAP) to catalyze enol ester rearrangements:

  • Enolate Generation : Treat cyclohexane-1,3-dione with potassium carbonate in acetonitrile to form the enolate.

  • Acylation : React with 3-(2,2-dihaloethenyl)cyclopropanecarbonyl chloride to form the enol ester intermediate.

  • Rearrangement : Heat with DMAP (10 mol%) at 50–70°C for 8 hr to yield the triketone derivative.

Post-Functionalization

The triketone undergoes selective modifications:

  • Thioalkylation : Introduce the 2-ethylthiopropyl group via nucleophilic attack using ethylthiopropylmagnesium bromide.

  • Condensation : Treat with butylamine and p-toluenesulfonic acid to form the aminobutylidene side chain.

Advantages :

  • DMAP eliminates hazardous cyanide use.

  • Modular approach allows sequential functionalization.

One-Pot Multicomponent Assembly

Reaction Design

A patent by describes a single-pot synthesis for substituted cyclohexane-1,3-diones:

  • Combine acetone, ethyl acrylate, and sodium hydride in toluene.

  • Add 2-ethylthiopropyl bromide after initial cyclization.

  • Introduce butylamine directly into the reaction mixture to form the enamine in situ.

Optimization Notes :

  • Temperature Control : Maintaining –10°C during sodium hydride addition prevents side reactions.

  • Solvent Choice : Toluene enhances cyclization efficiency compared to THF or benzene.

Catalytic Asymmetric Approaches

Oxalic Acid Purification

Post-synthesis purification using oxalic acid (as in) enhances product purity:

  • Dissolve crude product in toluene.

  • Treat with 0.5% w/w oxalic acid to precipitate impurities.

  • Recover >95% pure product after filtration.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Michael AdditionHigh yields (68–85%), scalableRequires strict temperature control
Enol Ester RouteCyanide-free, modularMulti-step, moderate yields (∼65%)
One-Pot SynthesisTime-efficient, fewer intermediatesChallenging purity control
Asymmetric CatalysisEnantioselectivityUndocumented for target compound

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